![molecular formula C21H15F2N3O2S B2543014 N-(4-fluorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207057-15-5](/img/structure/B2543014.png)
N-(4-fluorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4-fluorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as fluorinated aromatic rings and pyrimidine derivatives, which are often explored for their potential biological activities. For instance, compounds with a pyridinyl-indolylacetamide structure have been investigated for their antiallergic properties , while thienopyrimidin derivatives have been studied for their antiproliferative activity against cancer cell lines . Additionally, fluorinated benzamides have been identified as potent antagonists for specific receptors, such as the metabotropic glutamate receptor 1 (mGluR1) , and fluorinated pyrimidinyl phenyl acetamides have been synthesized for their herbicidal activities .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For example, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)acetamides involves indolization under Fischer conditions, followed by the Japp-Klingemann method and subsequent decarboxylation to afford the desired alkanoates. Amidification is then carried out by condensation with 4-aminopyridine . Similarly, the synthesis of thienopyrimidin derivatives includes condensation reactions, chlorination, and further condensation with diamines . These methods highlight the complexity and the need for precise reaction conditions to obtain the desired fluorinated compounds.
Molecular Structure Analysis
The molecular structure of related compounds is often characterized using techniques such as X-ray diffraction, which provides information on the crystal system and space group, as well as bond lengths and angles. Density functional theory (DFT) calculations are used to compare the optimized geometric parameters with experimental values and to understand the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies . These analyses are crucial for understanding the relationship between the structure of the compounds and their biological or chemical activity.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of functional groups and the overall molecular structure. For instance, the presence of fluorine atoms can significantly affect the reactivity due to their electronegativity and ability to form hydrogen bonds. The reactivity is also determined by the specific assays used to test the biological activity, such as the ovalbumin-induced histamine release assay for antiallergic properties or the proliferation assays against various cancer cell lines for antiproliferative activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, stability, and melting points, are not explicitly detailed in the provided papers. However, these properties are typically influenced by the molecular structure, such as the presence of fluorine atoms, which can increase the lipophilicity and potentially the bioavailability of the compounds. The potency of these compounds in biological assays, such as IC50 values in histamine release, IL-4 and IL-5 production tests, and inhibition of cancer cell proliferation, provides indirect information about their chemical properties and their potential as therapeutic agents .
科学的研究の応用
Radiopharmacy Applications
A study elaborates on the radiosynthesis of selective radioligands for imaging the translocator protein (18 kDa) with PET, highlighting the compound's potential in neuroimaging and its role in diagnosing neuroinflammatory diseases (Dollé et al., 2008).
Antimicrobial Activity
Research into thienopyrimidine linked rhodanine derivatives, including compounds related to N-(4-fluorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide, has shown significant antibacterial and antifungal potency, providing a basis for developing new antimicrobial agents (Kerru et al., 2019).
Anti-inflammatory Activity
A study on the synthesis of novel derivatives with anti-inflammatory activity highlights the therapeutic potential of compounds within the same chemical class for treating inflammation-related disorders (Sunder & Maleraju, 2013).
Photovoltaic Efficiency and Non-linear Optical (NLO) Activity
The spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs offer insights into their potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency (LHE) and non-linear optical activity, indicating applications beyond the pharmaceutical industry (Mary et al., 2020).
Kinase Inhibitory and Anticancer Activities
Compounds structurally related to N-(4-fluorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide have been studied for their Src kinase inhibitory and anticancer activities. Such studies underscore the compound's potential in cancer therapy, particularly in targeting specific kinase pathways involved in cancer cell proliferation and survival (Fallah-Tafti et al., 2011).
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3O2S/c22-15-5-1-13(2-6-15)9-24-18(27)10-26-12-25-19-17(11-29-20(19)21(26)28)14-3-7-16(23)8-4-14/h1-8,11-12H,9-10H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQPACZDHWLLCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

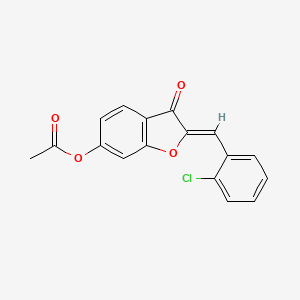
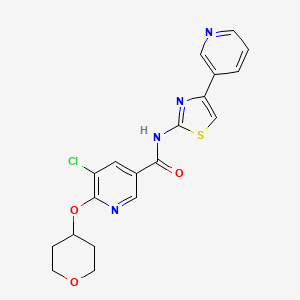
![N-(4-fluorobenzyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2542936.png)
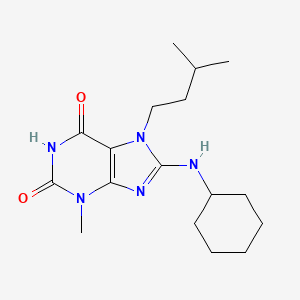
![3,5-dimethyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2542941.png)
![3,5-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2542944.png)
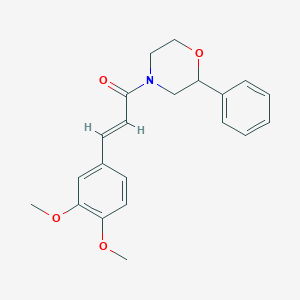
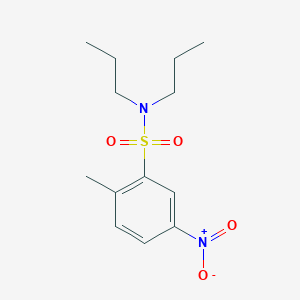
![N-benzyl-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2542947.png)
![1-[(2-chloro-6-fluorobenzyl)thio]-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2542948.png)
![1,3-bis(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2542949.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2542951.png)
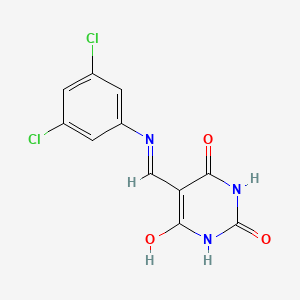
![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(ethylsulfonyl)benzamide](/img/structure/B2542955.png)